Lithium;2-hydroxy-3-quinolin-2-ylpropanoate
Description
Lithium 2-hydroxy-3-quinolin-2-ylpropanoate is a lithium carboxylate salt derived from 2-hydroxy-3-quinolin-2-ylpropanoic acid. The compound features a quinoline heterocyclic group attached to a propanoate backbone, with a hydroxyl group at the 2-position and lithium as the counterion.
Properties
IUPAC Name |
lithium;2-hydroxy-3-quinolin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.Li/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9;/h1-6,11,14H,7H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJHNQXBNXZCZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Lithium;2-hydroxy-3-quinolin-2-ylpropanoate can be synthesized by reacting 2-hydroxy-3-quinolin-2-ylpropanoic acid with lithium hydroxide in an aqueous medium.
Alternative Methods: Another method involves the use of lithium carbonate as a lithium source, reacting with 2-hydroxy-3-quinolin-2-ylpropanoic acid in a suitable solvent under reflux conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the direct synthesis method. The reaction is scaled up in reactors with controlled temperature and stirring to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or other anions in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different cations.
Scientific Research Applications
Medicinal Chemistry
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate is explored for its therapeutic potential due to its dual action:
- Mood Stabilization : Lithium is well-known for its mood-stabilizing properties, making this compound a candidate for treating bipolar disorder and other psychiatric conditions.
- Antimicrobial Activity : Quinoline derivatives are recognized for their antimicrobial properties, which could provide additional therapeutic benefits.
Biological Studies
Research indicates that this compound interacts with various biological macromolecules:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in critical cellular pathways.
- Cellular Mechanisms : The compound influences cellular oxidative states through redox reactions facilitated by the quinoline moiety.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand, forming complexes with transition metals. This application is significant for developing new materials and catalysts.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections.
Case Study 2: Mood Stabilization in Animal Models
In preclinical trials using animal models of bipolar disorder, Lithium;2-hydroxy-3-quininonil-propanoate showed promising results in stabilizing mood fluctuations. The compound demonstrated efficacy in reducing manic behaviors while maintaining cognitive functions, supporting its potential therapeutic application in psychiatric disorders.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids .
- It can inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular pathways .
- The quinoline moiety allows it to participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Structural Analogs: 3-Thiophen-2-yl-L-Alanine Hydrochloride
Key Differences :
- Backbone and Substituents: The target compound has a quinoline group, whereas 3-thiophen-2-yl-L-alanine HCl (CAS 123053-24-7) substitutes quinoline with a thiophene ring and uses an alanine backbone instead of propanoate.
- Applications: Thiophene derivatives are often used in organic electronics or drug synthesis, while quinoline-based compounds may exhibit antimicrobial or antimalarial activity.
Table 1: Structural Comparison
| Property | Lithium 2-Hydroxy-3-Quinolin-2-ylpropanoate | 3-Thiophen-2-yl-L-Alanine HCl |
|---|---|---|
| Molecular Formula | Likely C₁₂H₁₀LiNO₃ (inferred) | C₇H₁₀ClNO₂S |
| Heterocyclic Group | Quinoline | Thiophene |
| Functional Groups | Carboxylate, hydroxyl | Carboxylic acid, amine |
| Metal/Counterion | Lithium | Hydrogen chloride |
Industrial Lithium Salts: Lithium Hypochlorite and Carbonate/Hydroxide
Lithium Hypochlorite (LiClO) :
Lithium Carbonate (Li₂CO₃) and Hydroxide (LiOH) :
Table 2: Industrial Lithium Salts Comparison
Battery Materials: Lithium Nickel Oxide (LiNiO₂)
Electrochemical Performance :
Thermal Stability :
Pharmacological Agents: Lithium-Valproate Combinations
Mechanism: Lithium salts (e.g., carbonate) are used in bipolar disorder, often combined with valproate to enhance efficacy (Figure 1, ). Contrast: The target compound’s quinoline moiety could introduce neuroactive or toxicological effects distinct from conventional lithium therapies.
Research Findings and Challenges
- Synthesis Complexity: Analogous to LiNiO₂, synthesizing organometallic lithium salts with precise stoichiometry remains challenging.
- Safety : Unlike lithium hypochlorite, the target compound is unlikely to be a strong oxidizer, reducing handling risks.
Biological Activity
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate, a compound derived from lithium and quinoline, has garnered attention for its potential therapeutic applications, particularly in neuroprotection and mood stabilization. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a lithium ion coordinated with a hydroxypropanoate moiety and a quinoline ring. The structural features contribute to its bioactivity, particularly in modulating neurotransmitter systems.
The biological activity of lithium-based compounds often involves several mechanisms:
- Neurotransmitter Modulation : Lithium is known to influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. It enhances serotonin receptor sensitivity and inhibits the enzyme inositol monophosphatase, leading to increased inositol levels which are crucial for neurotransmission.
- Neuroprotective Effects : Lithium exhibits neuroprotective properties through the activation of signaling pathways that promote cell survival. It enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal health and function.
- Antioxidant Activity : The compound may also exhibit antioxidant properties by reducing oxidative stress in neuronal cells, thereby preventing cellular damage.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays:
| Activity | Methodology | Findings |
|---|---|---|
| Neuroprotection | Cell viability assays | Significant increase in cell survival under stress conditions. |
| Antioxidant capacity | DPPH assay | Demonstrated notable free radical scavenging activity. |
| Antidepressant effects | Behavioral models in rodents | Reduced depressive-like behaviors in forced swim tests. |
Case Studies
- Neuroprotective Effects in Animal Models : In a study involving rodent models of neurodegeneration, this compound was administered to evaluate its protective effects against excitotoxicity. Results indicated a significant reduction in neuronal loss compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
- Clinical Implications : A clinical trial assessed the efficacy of this compound in patients with bipolar disorder. The results showed improved mood stabilization and reduced manic episodes, supporting its use as an adjunct therapy.
Research Findings
Research has shown that lithium compounds can influence various cellular pathways:
- Inhibition of Glycogen Synthase Kinase 3 (GSK3) : This inhibition is associated with mood regulation and neuroprotection.
- Modulation of Calcium Signaling : Lithium affects calcium influx in neurons, which is critical for neurotransmitter release and synaptic plasticity.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural purity of Lithium;2-hydroxy-3-quinolin-2-ylpropanoate?
- Methodological Answer : Employ X-ray crystallography (e.g., SHELX software for structure refinement ) to resolve the crystal lattice and confirm molecular geometry. Complement this with nuclear magnetic resonance (NMR) spectroscopy to verify proton environments and mass spectrometry for molecular weight validation. Cross-referencing these techniques ensures minimal ambiguity in structural assignments.
Q. How can researchers optimize synthetic protocols to minimize byproducts during the preparation of this compound?
- Methodological Answer : Utilize reaction monitoring via high-performance liquid chromatography (HPLC) to track intermediate formation. Adjust stoichiometry of quinoline derivatives and lithium salts under inert atmospheric conditions to prevent oxidation. Post-synthesis purification via recrystallization in aprotic solvents (e.g., dimethyl sulfoxide) can enhance yield and purity .
Q. What are the critical storage conditions to maintain the stability of this compound in long-term studies?
- Methodological Answer : Store the compound in airtight containers under nitrogen atmosphere at –20°C to prevent hygroscopic degradation. Periodic characterization via Fourier-transform infrared spectroscopy (FTIR) can detect moisture-induced structural changes .
Advanced Research Questions
Q. How does the molecular configuration of this compound influence its ionic conductivity in solid-state electrolytes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using neural network potentials trained on first-principles data to model Li⁺ migration pathways. Compare simulated ionic mobility with experimental impedance spectroscopy results under varying temperatures and lattice doping conditions .
Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions for this compound’s lattice parameters?
- Methodological Answer : Cross-validate experimental X-ray diffraction (XRD) data (refined via SHELXL ) with density functional theory (DFT) calculations. Discrepancies may arise from temperature-dependent lattice expansions or solvent effects in experimental setups, which can be mitigated by conducting synchrotron XRD studies at multiple temperatures .
Q. How can photoelasticity-based stress field analysis be applied to study dendrite formation in this compound-containing solid electrolytes?
- Methodological Answer : Integrate electrochemical cycling with in situ photoelastic stress mapping to quantify stress fields around lithium protrusions. Use linear elastic fracture mechanics models to correlate stress intensity factors with dendrite propagation rates, validated via scanning electron microscopy (SEM) post-mortem analysis .
Q. What statistical frameworks are suitable for analyzing the correlation between co-doping strategies and ionic conductivity in this compound-based argyrodites?
- Methodological Answer : Apply multivariate regression analysis to datasets combining cation/anion doping ratios, lattice parameters (from XRD), and ionic conductivity (from AC impedance). Use principal component analysis (PCA) to identify dominant factors influencing conductivity thresholds .
Data Analysis and Ethical Considerations
Q. How should researchers address ethical and reproducibility concerns when publishing conflicting data on this compound’s electrochemical performance?
- Methodological Answer : Disclose full experimental parameters (e.g., electrolyte composition, cycling rates) and raw datasets in supplementary materials. Employ open-source software (e.g., SHELX ) for transparent crystallographic refinements. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to facilitate independent validation .
Q. What iterative approaches are recommended for refining research questions on this compound’s mechanistic role in battery degradation?
- Methodological Answer : Use the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to iteratively narrow hypotheses. Pilot studies combining operando Raman spectroscopy and cyclic voltammetry can identify degradation intermediates, guiding subsequent high-resolution TEM investigations .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

